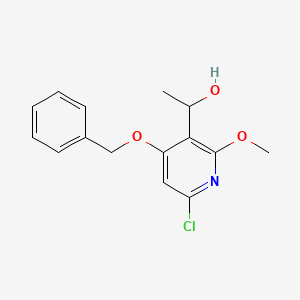
1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol is an organic compound that features a pyridine ring substituted with benzyloxy, chloro, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with benzyloxy and methoxy substituents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactor technology can enhance the efficiency and yield of the synthesis process. These methods allow for better control over reaction conditions and reduce the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(Benzyloxy)-3-methoxyphenyl)ethan-1-ol: Similar structure but lacks the chloro substituent.
2-Amino-1-(4-(benzyloxy)-3-methoxyphenyl)ethan-1-ol: Contains an amino group instead of a hydroxyl group.
Uniqueness
1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol is unique due to the presence of the chloro substituent on the pyridine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .
Eigenschaften
Molekularformel |
C15H16ClNO3 |
|---|---|
Molekulargewicht |
293.74 g/mol |
IUPAC-Name |
1-(6-chloro-2-methoxy-4-phenylmethoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C15H16ClNO3/c1-10(18)14-12(8-13(16)17-15(14)19-2)20-9-11-6-4-3-5-7-11/h3-8,10,18H,9H2,1-2H3 |
InChI-Schlüssel |
FOOCVKSACMIAIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(N=C(C=C1OCC2=CC=CC=C2)Cl)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















